6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method starts with the treatment of a formimidate derivative with hydrazine hydrate in ethanol, leading to the formation of the pyrazolopyrimidine core . Another approach involves the use of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde as a starting material, which undergoes cyclization with hydrazine hydrate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential as a kinase inhibitor.
4-Aminopyrazolo[3,4-d]pyrimidine: Shares a similar core structure and exhibits comparable biological activities.
Uniqueness
6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to the presence of both amino and chloro substituents, which enhance its ability to interact with a wide range of biological targets. This dual functionality allows for greater versatility in drug design and development .
Properties
Molecular Formula |
C5H4ClN5O |
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Molecular Weight |
185.57 g/mol |
IUPAC Name |
6-amino-3-chloro-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4ClN5O/c6-2-1-3(11-10-2)8-5(7)9-4(1)12/h(H4,7,8,9,10,11,12) |
InChI Key |
VRCNOGVMUIGMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1N=C(NC2=O)N)Cl |
Origin of Product |
United States |
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